molecular formula C12H17NO2 B11725551 3-(2,5-Dimethyl-1-propylpyrrol-3-yl)prop-2-enoic acid

3-(2,5-Dimethyl-1-propylpyrrol-3-yl)prop-2-enoic acid

Cat. No.: B11725551
M. Wt: 207.27 g/mol
InChI Key: RVUQJFGITSAJDF-UHFFFAOYSA-N
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Description

3-(2,5-Dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by a pyrrole ring substituted with dimethyl and propyl groups, and a propenoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid typically involves the condensation of 2,5-dimethylpyrrole with appropriate aldehydes or ketones, followed by further functionalization to introduce the propenoic acid group . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenoic acid moiety to an alcohol or alkane.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the pyrrole ring, enhancing the compound’s versatility in different applications.

Scientific Research Applications

3-(2,5-Dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid is utilized in several scientific research fields, including:

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its biological activity and potential as a pharmacological agent.

    Medicine: Exploring its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the pyrrole ring and the presence of the propenoic acid moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoic acid

InChI

InChI=1S/C12H17NO2/c1-4-7-13-9(2)8-11(10(13)3)5-6-12(14)15/h5-6,8H,4,7H2,1-3H3,(H,14,15)

InChI Key

RVUQJFGITSAJDF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=C1C)C=CC(=O)O)C

Origin of Product

United States

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